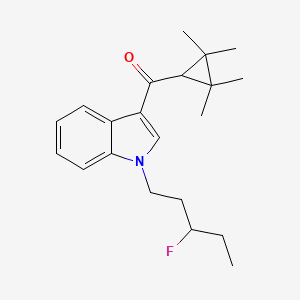
XLR11 N-(3-氟戊基)异构体
描述
XLR11 N-(3-氟戊基)异构体是一种合成大麻素,属于吲哚类大麻素。其结构特征是在吲哚环的氮原子上连接了一个氟戊基链。 该化合物以其对大麻素受体(特别是 CB1 和 CB2 受体)的强激动活性而闻名 .
科学研究应用
XLR11 N-(3-氟戊基)异构体在科学研究中有着广泛的应用:
化学: 在分析化学中用作参考标准,用于法医和毒理学研究中合成大麻素的鉴定和定量。
生物学: 研究其对大麻素受体的作用及其在疼痛管理和神经保护方面的潜在治疗应用。
医学: 研究其在治疗慢性疼痛、炎症和神经系统疾病等方面的潜在用途。
作用机制
XLR11 N-(3-氟戊基)异构体通过结合大麻素受体 CB1 和 CB2 发挥作用。结合后,它激活这些受体,导致一系列细胞内信号传导事件。 CB1 受体的激活主要影响中枢神经系统,导致精神活性作用,而 CB2 受体的激活则调节免疫反应和炎症 .
类似化合物:
- XLR11 N-(2-氟戊基)异构体
- XLR11 N-(4-氟戊基)异构体
- 5-氟 UR-144
- AM-2201
比较: XLR11 N-(3-氟戊基)异构体因戊基链上氟原子的特定位置而独一无二,这影响了其对大麻素受体的结合亲和力和选择性。 与它的类似物相比,它表现出独特的药理学性质和效力,使其成为研究和开发的宝贵化合物.
准备方法
合成路线和反应条件: XLR11 N-(3-氟戊基)异构体的合成通常涉及在适当条件下,使 1H-吲哚-3-羧酸与 3-氟戊胺反应,生成所需产物。反应通常在偶联剂(如 N,N'-二环己基碳二亚胺 (DCC))和催化剂(如 4-二甲氨基吡啶 (DMAP))存在下进行。 反应混合物在室温下搅拌数小时,然后使用柱色谱法纯化 .
工业生产方法: XLR11 N-(3-氟戊基)异构体的工业生产涉及使用自动化反应器和连续流动系统进行大规模合成。 该工艺针对高产率和高纯度进行了优化,并实施了严格的质量控制措施,以确保一致性和安全性 .
反应类型:
氧化: XLR11 N-(3-氟戊基)异构体可以发生氧化反应,通常在强氧化剂(如高锰酸钾或三氧化铬)存在下进行。这些反应导致形成氧化衍生物。
还原: 还原反应可以使用还原剂(如氢化铝锂或硼氢化钠)进行,导致形成还原类似物。
常用试剂和条件:
氧化: 高锰酸钾,三氧化铬,酸性或碱性条件。
还原: 氢化铝锂,硼氢化钠,无水条件。
取代: 如羟胺、氨等亲核试剂,碱性或中性条件.
主要产物:
氧化: 功能基团发生改变的氧化衍生物。
还原: 氢化状态发生改变的还原类似物。
取代: 不同官能团取代氟原子的取代衍生物.
相似化合物的比较
- XLR11 N-(2-fluoropentyl) isomer
- XLR11 N-(4-fluoropentyl) isomer
- 5-fluoro UR-144
- AM-2201
Comparison: XLR11 N-(3-fluoropentyl) isomer is unique due to the specific position of the fluorine atom on the pentyl chain, which influences its binding affinity and selectivity for cannabinoid receptors. Compared to its analogs, it exhibits distinct pharmacological properties and potency, making it a valuable compound for research and development.
属性
IUPAC Name |
[1-(3-fluoropentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28FNO/c1-6-14(22)11-12-23-13-16(15-9-7-8-10-17(15)23)18(24)19-20(2,3)21(19,4)5/h7-10,13-14,19H,6,11-12H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFWRNLRDMHCOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCN1C=C(C2=CC=CC=C21)C(=O)C3C(C3(C)C)(C)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301043147 | |
| Record name | [1-(3-Fluoropentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301043147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1628690-24-3 | |
| Record name | [1-(3-Fluoropentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301043147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















